molecular formula C10H10N2O3 B12901687 5-Methoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 62482-24-0

5-Methoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12901687
CAS No.: 62482-24-0
M. Wt: 206.20 g/mol
InChI Key: QTOMBBUTAJGCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound belonging to the 1,3,4-oxadiazole family, a class of heterocyclic rings known for a wide spectrum of useful biological effects and significant value in medicinal chemistry research . While specific studies on this exact compound are limited, structurally similar 1,3,4-oxadiazole derivatives are extensively investigated as novel potential antibacterial agents, with some showing promising activity against peptide deformylase, a key enzyme for protein synthesis in bacteria . Other research areas for analogous compounds include their development as fungicides, with some derivatives exhibiting broad-spectrum, site-specific action and high efficacy against fungal diseases . The 1,3,4-oxadiazole core is also a subject of interest in anticancer research . The synthesis of such compounds typically involves cyclization reactions using dehydrating agents like phosphorus oxychloride, or the reaction of hydrazide derivatives with carbon disulfide . Researchers value this family of compounds for their versatility as building blocks and their potential to interact with various biological targets. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

62482-24-0

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-methoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H10N2O3/c1-7-5-3-4-6-8(7)12-10(13)15-9(11-12)14-2/h3-6H,1-2H3

InChI Key

QTOMBBUTAJGCOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)OC(=N2)OC

Origin of Product

United States

Preparation Methods

Synthesis via Acyl Hydrazide Intermediate and Cyclization

A widely used method involves three main steps:

  • Esterification of 2-methylbenzoic acid to methyl 2-methylbenzoate
    This step prepares the ester precursor for hydrazide formation. Methylation can be achieved using methanol and acid catalysis or via (trimethylsilyl)diazomethane methylation for higher purity and yield.

  • Formation of 2-methylbenzohydrazide
    Hydrazine monohydrate reacts with methyl 2-methylbenzoate in ethanol or ethanol/toluene mixture under reflux or mild heating (40–70 °C) for 12–16 hours to yield the hydrazide intermediate.

  • Cyclization to this compound
    The hydrazide is treated with a cyclizing agent such as triphosgene in the presence of a base like diisopropylethylamine (iPr2NEt) in dichloromethane at 0 °C to room temperature. This promotes ring closure to the oxadiazolone.
    Alternatively, sulfur analogs can be prepared using Lawesson’s reagent, but for the oxadiazolone, triphosgene is preferred.

  • Introduction of the 5-methoxy substituent
    The methoxy group at the 5-position can be introduced by starting from a methoxy-substituted hydrazide or by methylation of the hydroxy group on the oxadiazolone ring if accessible. Literature suggests that starting from a methoxy-substituted benzoic acid derivative or hydrazide is the most straightforward approach.

One-Pot Synthesis Using Carbon Dioxide, Hydrazines, and Aldehydes

A modern, efficient method reported involves a one-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones using:

  • Hydrazines,
  • Aryl aldehydes (such as 2-methylbenzaldehyde for the 2-methylphenyl substituent),
  • Carbon dioxide as a C1 synthon,
  • Hypoiodite (IO⁻) generated in situ from potassium iodide and tert-butyl hydroperoxide (TBHP) as the oxidant.

This method proceeds under mild conditions and affords moderate to high yields of the oxadiazolone products.

Mechanistic insight: The reaction proceeds via nitrile imine intermediates, which cyclize to form the oxadiazolone ring. This method allows direct incorporation of the aryl substituent from the aldehyde and the methoxy group if the aldehyde or hydrazine is appropriately substituted.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Yield & Notes Reference
1 Esterification of 2-methylbenzoic acid Methanol + acid catalyst or (trimethylsilyl)diazomethane High purity methyl ester
2 Formation of 2-methylbenzohydrazide Hydrazine monohydrate, EtOH, reflux 12-16 h Good yield, crude used directly
3 Cyclization to oxadiazolone Triphosgene, iPr2NEt, CH2Cl2, 0 °C to RT Moderate to high yield, purified by chromatography
4 One-pot synthesis alternative Hydrazine, 2-methylbenzaldehyde, CO2, KI/TBHP Moderate to high yield, mild conditions
5 Post-synthesis functionalization Electrophilic nitration Optimized for substitution pattern

Detailed Research Findings and Optimization Notes

  • Hydrazide formation is generally straightforward, but reaction temperature and solvent choice affect purity and yield. Ethanol is preferred for solubility and ease of workup.

  • Cyclization with triphosgene requires careful temperature control to avoid side reactions. Use of a base like diisopropylethylamine improves yield by scavenging HCl formed during the reaction.

  • One-pot CO2 method offers a green chemistry advantage by using CO2 as a carbon source and avoids isolation of intermediates. However, it requires specific oxidants and catalysts, and substrate scope may be limited by aldehyde and hydrazine availability.

  • Substituent effects: The presence of the 2-methyl group on the phenyl ring can influence the reactivity and regioselectivity during cyclization and electrophilic substitution, necessitating optimization of reaction times and temperatures.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(o-tolyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds.

Scientific Research Applications

5-Methoxy-3-(o-tolyl)-1,3,4-oxadiazol-2(3H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(o-tolyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Oxadiazolone Core

The oxadiazolone scaffold is highly versatile, with substituents at positions 3 and 5 dictating biological activity. Below is a comparison of key analogs:

Compound Name Substituents (Position 3) Substituents (Position 5) Key Properties/Applications Reference
5-Methoxy-3-(2-methylphenyl)-oxadiazolone 2-methylphenyl Methoxy Structural analog; potential agrochemical/pharmacological use
Oxadiargyl 2,4-dichloro-5-propargyloxyphenyl tert-Butyl Herbicide (log P = 3.70; water solubility: low)
5-(2-Aminophenyl)-oxadiazolone - 2-aminophenyl Molecular weight: 177.16 g/mol; synthetic intermediate
5-Methoxy-3-(3-nitrophenyl)-oxadiazolone 3-nitrophenyl Methoxy NMR-characterized; potential enzyme inhibitor
5-(3-Hydroxyphenyl)-oxadiazolone - 3-hydroxyphenyl Molecular weight: 178.15 g/mol; polar derivative
5-(2-Furyl)-oxadiazolone - 2-furyl Synthetic utility (CAS: 103418-56-0)
Key Observations:
  • Electron-Donating vs. In contrast, nitro-substituted analogs (e.g., 3-nitrophenyl derivative ) exhibit electron-withdrawing effects, which may enhance reactivity in covalent enzyme inhibition.
  • Lipophilicity : Oxadiargyl’s tert-butyl and propargyloxy groups confer high log P (3.70), favoring herbicidal activity via membrane penetration. The target compound’s methyl and methoxy groups likely result in moderate lipophilicity, balancing solubility and bioavailability .

Pharmacological and Agrochemical Profiles

Antimycobacterial Activity:
  • Analogs such as 5-methoxy-3-(3-phenoxyphenyl)-oxadiazolone (compound 6 in ) inhibit mycobacterial enzymes (e.g., hormone-sensitive lipases) via covalent interactions with catalytic serine/cysteine residues .
Herbicidal Activity:
  • Oxadiargyl’s efficacy against weeds in rice fields is attributed to its dichloro-propargyloxy and tert-butyl groups, which enhance environmental persistence and target specificity . The target compound lacks these groups, suggesting a different mechanism or lower herbicidal potency.
Analgesic/Anti-Inflammatory Potential:
  • Fenamate-derived oxadiazolones () with pyridyl or quinolinyl substituents exhibit ulcerogenic effects. The target compound’s methylphenyl group may mitigate gastrointestinal toxicity by reducing acidity .

Critical Analysis of Substituent Effects

Position 3 Modifications

  • 2-Methylphenyl vs. 3-Nitrophenyl : The methyl group enhances lipophilicity and may improve blood-brain barrier penetration, whereas the nitro group increases electrophilicity, favoring covalent bond formation with biological targets .
  • Phenoxy vs. Propargyloxy: Phenoxy groups (as in compound 6 ) allow π-π stacking with aromatic residues in enzymes, while propargyloxy groups (oxadiargyl ) introduce alkyne reactivity for herbicidal action.

Position 5 Modifications

  • Methoxy vs. tert-Butyl : Methoxy groups improve solubility via hydrogen bonding, whereas tert-butyl groups (oxadiargyl) enhance soil adsorption and persistence .

Biological Activity

5-Methoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article provides a comprehensive review of its biological activity, including synthesis methods, pharmacological properties, and research findings.

  • Molecular Formula : C10_{10}H10_{10}N2_2O3_3
  • Molecular Weight : 206.198 g/mol
  • CAS Number : 62482-24-0
PropertyValue
Molecular Weight206.198 g/mol
LogP1.1425
PSA57.26 Ų

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with acylating agents under acidic or basic conditions. The methodology can vary based on the desired substituents on the oxadiazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity :
    • The compound showed IC50_{50} values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
    • Flow cytometry assays indicated that it induces apoptosis in a dose-dependent manner, suggesting a mechanism involving cell cycle arrest and programmed cell death .
  • Mechanism of Action :
    • The activation of apoptotic pathways was confirmed through Western blot analysis, which revealed increased expression of p53 and cleavage of caspase-3 in treated cells .
    • Molecular docking studies suggest strong interactions between the compound and specific protein targets involved in cancer progression .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary results indicate that this compound possesses moderate antibacterial activity against several strains of bacteria.

Case Studies

Several case studies have documented the biological effects of oxadiazole derivatives:

  • Study on Anticancer Properties :
    • A study reported that derivatives similar to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
    • The compounds were tested against leukemia cell lines (CEM-C7 and U937), showing promising results with lower IC50_{50} values than doxorubicin .
  • Antimicrobial Efficacy :
    • Research indicated that specific modifications to the oxadiazole structure could lead to compounds with improved antibacterial properties against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one, and how can reaction efficiency be monitored?

The compound can be synthesized via oxidative cyclization of semicarbazide derivatives. A common method involves reacting substituted benzaldehyde semicarbazones with bromine in acetic acid under reflux, followed by sodium acetate neutralization ( ). Reaction progress should be monitored using Thin-Layer Chromatography (TLC) with UV visualization. Post-reaction, ice-cold water and NaOH are added to precipitate the product, which is recrystallized from methanol ( ).

Q. What safety protocols are critical when handling this compound, given its structural analogs' hazards?

Structural analogs of 1,3,4-oxadiazoles often exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) (). Researchers should:

  • Use PPE (gloves, lab coats, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store the compound in a cool, dry place away from oxidizing agents.
  • Follow emergency procedures (e.g., rinsing eyes with water for 15 minutes and seeking medical attention) ().

Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity?

  • 1H NMR : Verify the presence of the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons from the 2-methylphenyl substituent (δ ~6.8–7.5 ppm).
  • IR : Identify the carbonyl stretch of the oxadiazol-2(3H)-one ring (~1750–1780 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) from the methoxy group ().
  • Compare spectral data with synthesized analogs (e.g., 5-phenyl-1,3,4-oxadiazole derivatives) for consistency ().

Advanced Research Questions

Q. What crystallographic methods resolve the three-dimensional structure of this compound, and how do intermolecular interactions influence its stability?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous oxadiazoles, SC-XRD revealed intermolecular N–H⋯N hydrogen bonds forming a 3D network ( ). Key parameters:

  • Data-to-parameter ratio >14.
  • R factor <0.05 for high precision.
  • Analyze torsion angles to assess planarity of the oxadiazole ring and substituent orientation ().

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • In vitro : Screen for antibacterial activity using agar diffusion assays (e.g., against S. aureus or E. coli) with zone-of-inhibition measurements ().
  • In vivo : Adjust pharmacokinetic parameters (e.g., solubility via co-solvents like DMSO/PEG) to improve bioavailability.
  • Use LC-MS/MS to track metabolite formation, which may explain reduced efficacy in vivo ().

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers on the oxadiazole ring.
  • Simulate transition states for reactions with amines or thiols to evaluate activation energies.
  • Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) ().

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • Use HPLC-MS to detect impurities (e.g., uncyclized semicarbazides or brominated side products).
  • Optimize stoichiometry (e.g., bromine excess ≤10%) and reaction time (4–6 hours) to reduce byproduct formation ().
  • Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification at intermediate scales.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar 1,3,4-oxadiazoles?

Variations often arise from:

  • Oxidizing agent : Bromine () vs. iodine/NaHCO₃ (). Bromine provides higher yields (~75%) but requires careful handling.
  • Solvent polarity : Acetic acid promotes cyclization but may protonate intermediates, slowing reactions. Switch to DMF for moisture-sensitive steps ().
  • Document reaction parameters (temperature, stirring rate) meticulously to ensure reproducibility.

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
1H NMR δ 2.4 (s, CH₃ from 2-methylphenyl), δ 3.9 (s, OCH₃)
IR 1755 cm⁻¹ (C=O), 1255 cm⁻¹ (C-O-C)
XRD Space group P1̄, hydrogen-bonded 3D network

Table 2. Hazard Mitigation Strategies

HazardMitigation
Skin irritationUse nitrile gloves; wash with 10% NaHCO₃ solution ()
Respiratory toxicityConduct reactions in fume hoods; use N95 masks ()

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.